N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group
Properties
Molecular Formula |
C20H25BrN2O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C20H25BrN2O2/c1-15-6-8-16(9-7-15)17(23-12-4-2-3-5-13-23)14-22-20(24)18-10-11-19(21)25-18/h6-11,17H,2-5,12-14H2,1H3,(H,22,24) |
InChI Key |
FXBMFYFQNFDGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the 4-methylphenyl group: This step involves the alkylation of the azepane ring with a 4-methylphenyl halide under basic conditions.
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, followed by bromination to introduce the bromine atom.
Coupling of the furan ring with the azepane derivative: This step involves the formation of an amide bond between the furan carboxylic acid and the azepane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its azepane ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The azepane ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The bromine atom and furan ring can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-bromofuran-2-carboxamide
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-bromofuran-2-carboxamide is unique due to the presence of the bromine atom on the furan ring, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
